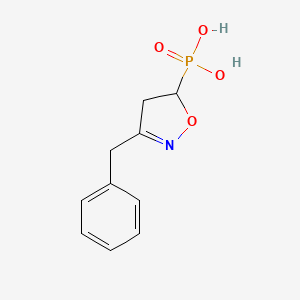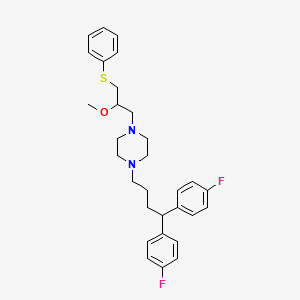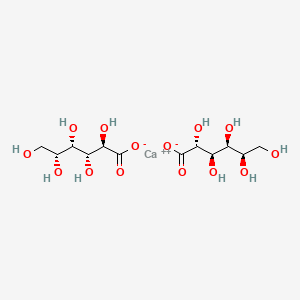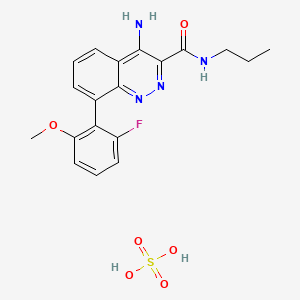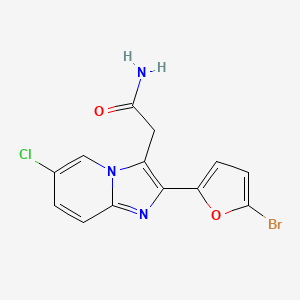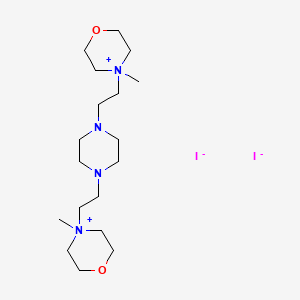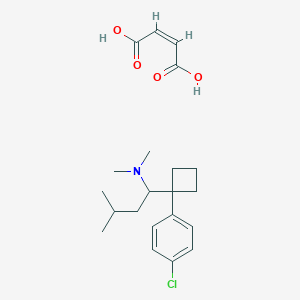
Sibutramine maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sibutramine maleate is a compound primarily known for its use as an appetite suppressant in the treatment of obesity. It functions as a serotonin-norepinephrine reuptake inhibitor, which helps in reducing food intake and promoting weight loss. This compound was marketed under various brand names, including Meridia and Reductil, before being withdrawn from many markets due to safety concerns .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sibutramine maleate involves several steps, starting from the basic organic compoundsThe reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the correct formation of the desired intermediates .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Sibutramine maleate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic uses .
Wissenschaftliche Forschungsanwendungen
Sibutramine maleate has been extensively studied for its applications in various fields:
Chemistry: It is used as a model compound to study the effects of serotonin-norepinephrine reuptake inhibition.
Biology: Research focuses on its effects on neurotransmitter levels and appetite regulation.
Medicine: Primarily used in the treatment of obesity, it has also been studied for its potential effects on metabolic rate and energy expenditure.
Industry: It has applications in the development of weight loss supplements and pharmaceuticals .
Wirkmechanismus
Sibutramine maleate exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and to a lesser extent, dopamine at the neuronal synapse. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting a sense of satiety and reducing appetite. The primary molecular targets are the serotonin and norepinephrine transporters, which are involved in the reuptake process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: Another serotonin reuptake inhibitor used primarily as an antidepressant.
Phentermine: A stimulant similar to amphetamine, used for weight loss.
Orlistat: A lipase inhibitor that reduces fat absorption from the diet
Uniqueness
Sibutramine maleate is unique in its dual mechanism of action, affecting both serotonin and norepinephrine reuptake. This dual action makes it more effective in promoting weight loss compared to compounds that target only one neurotransmitter system. its use has been limited due to safety concerns related to cardiovascular risks .
Eigenschaften
CAS-Nummer |
1258859-73-2 |
|---|---|
Molekularformel |
C21H30ClNO4 |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine |
InChI |
InChI=1S/C17H26ClN.C4H4O4/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;5-3(6)1-2-4(7)8/h6-9,13,16H,5,10-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
ZHMPDWYRECUDOQ-BTJKTKAUSA-N |
Isomerische SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


